2-Bromo-4-(bromomethyl)thiazole
Overview
Description
“2-Bromo-4-(bromomethyl)thiazole” is a chemical compound with the molecular formula C4H3Br2NS . It’s a derivative of thiazole, a class of compounds that contain sulfur and nitrogen .
Synthesis Analysis
Thiazoles are synthesized through various methods. The solvent, temperature, and the molar ratio of the reactants may all play a critical role in the reaction pathway . For instance, thiazolines and thiazoles are synthesized using a cascade protocol, which involves mild reaction conditions and readily available substrates .Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(bromomethyl)thiazole” is characterized by the presence of bromine, sulfur, and nitrogen atoms. The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-(bromomethyl)thiazole” include a boiling point of 271.3±15.0 °C, a density of 2.180±0.06 g/cm3, and a molecular weight of 256.95 . It also has a refractive index n20/D of 1.572 and a density of 1.654 g/mL at 25 °C .Scientific Research Applications
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Antimicrobial and Antiprotozoal Applications
- Field : Pharmaceutical Chemistry
- Application Summary : Thiazole derivatives have been reported to possess antimicrobial and antiprotozoal activities .
- Methods : The synthesis of these derivatives involves various methods, including the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .
- Results : These newly synthesized compounds were screened for their antifungal and antibacterial activities .
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Antitumor Applications
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Synthesis of 2-cyanothiazole
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Antioxidant, Analgesic, and Anti-inflammatory Applications
- Field : Pharmaceutical Chemistry
- Application Summary : Thiazole derivatives have been reported to possess antioxidant, analgesic, and anti-inflammatory activities .
- Results : The antioxidant, analgesic, and anti-inflammatory activities of these compounds have been reported, but specific results for “2-Bromo-4-(bromomethyl)thiazole” are not mentioned in the sources .
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Antiviral Applications
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Synthesis of Imidazotriazole-incorporated Thiazoles
- Field : Organic Chemistry
- Application Summary : “2-Bromo-4-(bromomethyl)thiazole” was used as a starting reagent in the synthesis of imidazotriazole-incorporated thiazoles .
- Methods : The synthesis involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .
- Results : The result is the formation of imidazotriazole-incorporated thiazoles .
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Antihypertensive Applications
- Field : Pharmaceutical Chemistry
- Application Summary : Thiazole derivatives have been reported to possess antihypertensive activity .
- Results : The antihypertensive activity of these compounds has been reported, but specific results for “2-Bromo-4-(bromomethyl)thiazole” are not mentioned in the sources .
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Antischizophrenia Applications
- Field : Medicinal Chemistry
- Application Summary : Thiazole derivatives have been reported to possess antischizophrenia activity .
- Results : The antischizophrenia activity of these compounds has been reported, but specific results for “2-Bromo-4-(bromomethyl)thiazole” are not mentioned in the sources .
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Anti-HIV Applications
Safety And Hazards
Future Directions
Thiazoles, including “2-Bromo-4-(bromomethyl)thiazole”, have boundaryless biological activities, making them a promising area for future research. Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, future directions may include the design and structure–activity relationship of bioactive molecules .
properties
IUPAC Name |
2-bromo-4-(bromomethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUHOIJJZAGFNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693364 | |
Record name | 2-Bromo-4-(bromomethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(bromomethyl)thiazole | |
CAS RN |
180597-85-7 | |
Record name | 2-Bromo-4-(bromomethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(bromomethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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